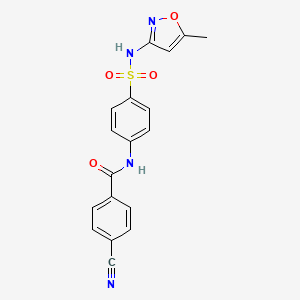

4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide” is a chemical compound. It is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom .

Molecular Structure Analysis

The five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings . The two benzene rings form a dihedral angle of 39.81 (18)° with each other .Scientific Research Applications

Insecticidal Applications

This compound has been used in the development of insecticides. Studies have shown that most of the compounds in this category exhibit moderate to high activities against the diamondback moth (Plutella xylostella) .

Polymorphism Research

The compound has been used in research related to polymorphism in amide-containing compounds. The potential impact of isoxazole substituents on polymorph formation has been explored using this compound .

Crystallization Mechanism Studies

The compound has been used to understand the crystallization mechanism of amide-containing compounds. It has been found that the energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) contribute to their formation .

Solvent Interaction Studies

The compound has been used to study the effect of solvents on the formation of polymorphs. The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .

Supramolecular Structure Analysis

The compound has been used to understand the supramolecular structures of amide-containing compounds. The central carbon in the molecule allows a flexible adaptation that leads to the formation of three distinct forms .

Chemical Synthesis

The compound is used in chemical synthesis and is available for purchase from chemical supply companies .

properties

IUPAC Name |

4-cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4S/c1-12-10-17(21-26-12)22-27(24,25)16-8-6-15(7-9-16)20-18(23)14-4-2-13(11-19)3-5-14/h2-10H,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIBVNVBVSPHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one](/img/structure/B2535877.png)

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)

![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)